molecular formula C6H3BrClNO2 B595903 6-Bromo-5-chloropicolinic acid CAS No. 1214328-42-3

6-Bromo-5-chloropicolinic acid

货号: B595903
CAS 编号: 1214328-42-3
分子量: 236.449
InChI 键: QZGHYAQILPBFJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-5-chloropicolinic acid: is a heterocyclic organic compound with the molecular formula C6H3BrClNO2. It is a derivative of picolinic acid, characterized by the presence of bromine and chlorine atoms at the 6th and 5th positions of the pyridine ring, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the bromination of 5-chloropicolinic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

化学反应分析

作用机制

The mechanism of action of 6-Bromo-5-chloropicolinic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

  • 6-Bromo-3-chloropicolinic acid
  • 5-Bromo-6-chloropicolinic acid
  • 6-Bromo-2-pyridinecarboxylic acid

Comparison: 6-Bromo-5-chloropicolinic acid is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

生物活性

6-Bromo-5-chloropicolinic acid (BCPA) is a halogenated derivative of picolinic acid that has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of BCPA, including its mechanisms of action, pharmacokinetics, and potential clinical applications.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C6H4BrClN2O2
  • Molecular Weight: 237.46 g/mol
  • CAS Number: 1060811-25-7

BCPA exhibits multiple mechanisms of action that contribute to its biological activity:

  • Reactivity with Halides:
    • BCPA undergoes photolysis when exposed to light, particularly in the presence of halides such as chloride ions. This reaction leads to the formation of reactive intermediates, which can participate in further chemical transformations .
    • The photochemical behavior of BCPA has been shown to enhance its reactivity significantly, yielding products with potential biological relevance.
  • Inhibition of Enzymatic Activity:
    • Preliminary studies suggest that BCPA may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. However, specific inhibitory effects on CYP enzymes remain to be fully characterized .
  • Interaction with Cannabinoid Receptors:
    • Recent research indicates that compounds related to BCPA may modulate cannabinoid receptors (CB1 and CB2), suggesting potential applications in treating pain and inflammatory conditions .

Biological Activity and Case Studies

BCPA's biological activity has been explored in various studies, highlighting its therapeutic potential:

  • Antifibrotic Effects:
    • In animal models, BCPA has been associated with reduced fibrosis in chronic disease conditions. Activation of the CB2 receptor by related compounds has shown promise in mitigating fibrotic responses in tissues such as the liver and lungs .
  • Photochemical Studies:
    • A study utilizing laser flash photolysis demonstrated that BCPA can generate radical species upon irradiation, which may have implications for its reactivity and potential therapeutic effects . The formation of the 6-bromo-2-carboxypyridinyl radical was characterized, indicating that BCPA could be involved in radical-mediated biological processes.

Pharmacokinetics

The pharmacokinetic profile of BCPA is essential for understanding its bioavailability and therapeutic window:

  • Absorption and Permeability:
    • BCPA is predicted to have good gastrointestinal absorption due to its favorable lipophilicity (Log P values around 1.31 to 2.36) and permeability across biological membranes .
  • Distribution:
    • The blood-brain barrier (BBB) permeability is noted as significant, indicating potential central nervous system effects .

Data Summary Table

PropertyValue
Molecular FormulaC6H4BrClN2O2
Molecular Weight237.46 g/mol
Log P (iLOGP)1.31
BBB PermeantYes
CYP InhibitionNot significantly inhibited

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-5-chloropicolinic acid, and how can purity be rigorously assessed?

  • Methodology : Synthesis typically involves halogenation of picolinic acid derivatives. Bromination and chlorination steps require careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-substitution. Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) (>97.0% purity threshold, as used for structurally similar bromo-chloro compounds ). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with emphasis on distinguishing regioisomers .
  • Key Parameters :

ParameterOptimal RangeAnalytical Method
Reaction Temp0–5°C (for bromination)Thermocouple monitoring
Purity Threshold>97.0%HPLC
Halogenation Yield60–80%Gravimetric analysis

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm absence of residual solvents. Aromatic proton signals in the 7.5–8.5 ppm range are typical for pyridine derivatives .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) validate functional groups .
  • MS : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and isotopic patterns for Br/Cl .

Q. How can researchers mitigate decomposition during storage of halogenated picolinic acids?

  • Methodology : Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation. Use amber vials to limit photodegradation. Stability is monitored via periodic HPLC analysis, comparing retention times and peak areas .

Q. What solvent systems are recommended for recrystallizing this compound?

  • Methodology : Mixed solvents (e.g., ethanol/water or DCM/hexane) are ideal due to moderate polarity. Solubility is tested incrementally, with hot filtration to remove impurities. Crystal structure is validated via X-ray diffraction (if available) or powder XRD .

Q. How can researchers confirm the absence of toxic byproducts (e.g., dioxins) in synthetic batches?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) screens for chlorinated byproducts. Limit of detection (LOD) should align with ICH guidelines (<0.1%). Comparative analysis with certified reference materials (CRMs) ensures accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Electronic Effects : Density Functional Theory (DFT) calculates charge distribution (e.g., Mulliken charges) to predict nucleophilic/electrophilic sites.
  • Steric Effects : X-ray crystallography or computational modeling (e.g., Molecular Mechanics) quantifies steric hindrance using Tolman cone angles .
  • Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, comparing yields with/without steric modifiers (e.g., bulky phosphine ligands) .

Q. What experimental designs are optimal for studying adsorption kinetics of this compound on environmental surfaces?

  • Methodology :

  • Surface Preparation : Silica or TiO₂ surfaces (common indoor/outdoor substrates) are functionalized and characterized via BET surface area analysis.
  • Kinetic Studies : Quartz crystal microbalance (QCM) or attenuated total reflectance (ATR)-FTIR tracks adsorption rates under varying humidity/pH .
  • Data Analysis : Langmuir/Freundlich isotherm models quantify adsorption capacity; Arrhenius plots determine activation energy .

Q. How can computational modeling (e.g., DFT) predict the acid dissociation constant (pKa) of this compound?

  • Methodology :

  • DFT Parameters : B3LYP/6-311+G(d,p) basis set calculates electron density and proton affinity. Solvent effects (e.g., water) are modeled using the COSMO-RS approach .
  • Validation : Compare computed pKa with experimental potentiometric titrations (pH-metry) in buffered solutions .

Q. What strategies resolve contradictions in reported catalytic activity data for halogenated picolinic acid derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies using tools like PRISMA guidelines .
  • Controlled Replication : Reproduce key studies with standardized protocols (e.g., fixed stirring rates, inert atmospheres) to isolate variables .
  • Statistical Tools : ANOVA or multivariate regression identifies outliers and confounding factors .

Q. How can researchers design enzymatic assays to study interactions between this compound and β-glucuronidases?

  • Methodology :
  • Substrate Design : Use fluorogenic/colorimetric substrates (e.g., 5-bromo-4-chloro-3-indolyl glucuronide) to monitor enzymatic cleavage via UV-Vis or fluorescence .
  • Inhibition Studies : Measure IC₅₀ values using dose-response curves. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots .

属性

IUPAC Name

6-bromo-5-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGHYAQILPBFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735204
Record name 6-Bromo-5-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-42-3
Record name 6-Bromo-5-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。